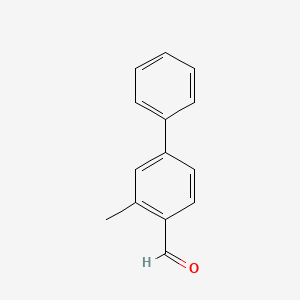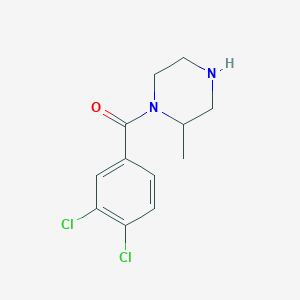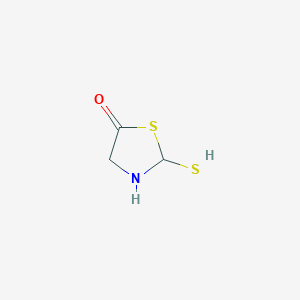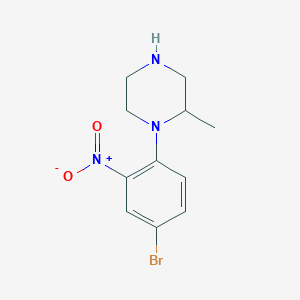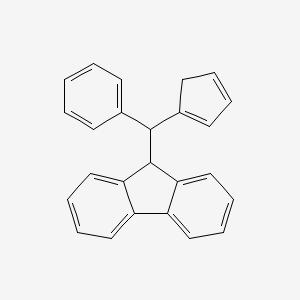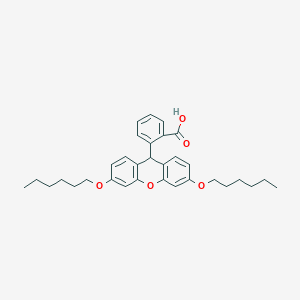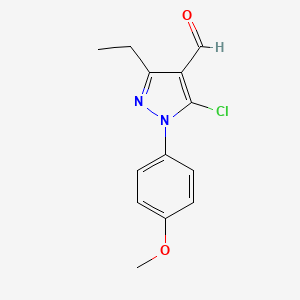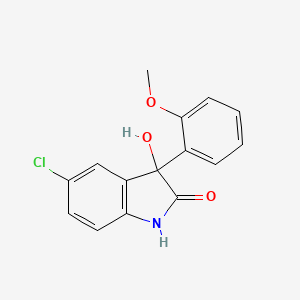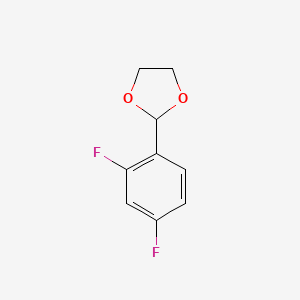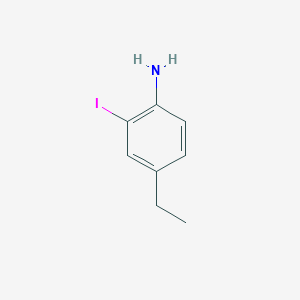
4-Ethyl-2-iodoaniline
描述
4-Ethyl-2-iodoaniline is an organic compound belonging to the class of halogenated anilines. Its molecular formula is C8H10IN, and it is characterized by the presence of an ethyl group at the 4-position and an iodine atom at the 2-position on the benzene ring. This compound is of significant interest in various fields of research and industry due to its unique chemical properties and reactivity.
生化分析
Biochemical Properties
They can act as nucleophiles, reacting with electrophiles, and can also undergo oxidation and reduction reactions
Cellular Effects
The cellular effects of 4-Ethyl-2-iodoaniline are not well-documented. Aromatic amines can influence cell function through various mechanisms. For instance, they can interact with cellular signaling pathways, influence gene expression, and affect cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. Aromatic amines can exert their effects at the molecular level through various mechanisms. They can bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression
Dosage Effects in Animal Models
Therefore, information about any threshold effects, toxic or adverse effects at high doses is currently unavailable .
Metabolic Pathways
Aromatic amines can be metabolized through phase I and phase II metabolic reactions, which include oxidation, reduction, hydrolysis, and conjugation reactions
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethyl-2-iodoaniline typically involves the iodination of 4-ethyl aniline. One common method is the Sandmeyer reaction, where 4-ethyl aniline is diazotized using sodium nitrite and hydrochloric acid, followed by treatment with potassium iodide to introduce the iodine atom at the 2-position . The reaction conditions generally require low temperatures to maintain the stability of the diazonium salt intermediate.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, which is crucial for the efficient production of this compound .
化学反应分析
Types of Reactions: 4-Ethyl-2-iodoaniline undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide, potassium cyanide, and other nucleophiles.
Oxidation: Potassium permanganate, nitric acid.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.
Major Products:
Substitution Products: 4-Ethyl-2-azidoaniline, 4-ethyl-2-cyanoaniline.
Oxidation Products: 4-Ethyl-2-nitroaniline.
Reduction Products: Various reduced derivatives depending on the reducing agent used.
科学研究应用
4-Ethyl-2-iodoaniline has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme interactions and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential therapeutic applications, including the development of new drugs and diagnostic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 4-ethyl-2-iodoaniline in biological systems involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s binding affinity to enzymes and receptors. The amino group can form hydrogen bonds, further stabilizing the interaction with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
2-Iodoaniline: Similar structure but lacks the ethyl group at the 4-position.
4-Ethyl-2-bromoaniline: Similar structure but with a bromine atom instead of iodine.
4-Ethyl-2-chloroaniline: Similar structure but with a chlorine atom instead of iodine.
Uniqueness: 4-Ethyl-2-iodoaniline is unique due to the presence of both the ethyl group and the iodine atom, which confer distinct chemical reactivity and biological activity. The iodine atom’s larger size and higher polarizability compared to bromine and chlorine make it particularly useful in halogen bonding interactions, which can be exploited in drug design and other applications .
属性
IUPAC Name |
4-ethyl-2-iodoaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10IN/c1-2-6-3-4-8(10)7(9)5-6/h3-5H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDIVITZCXSLLQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)N)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10IN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


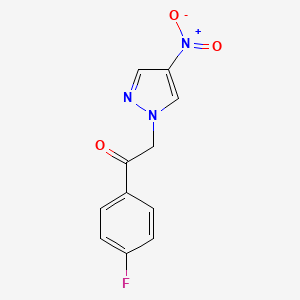
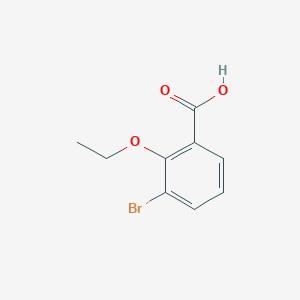
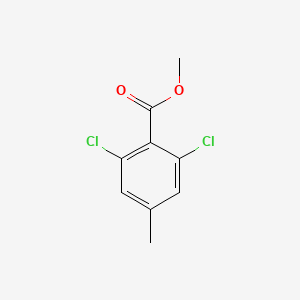
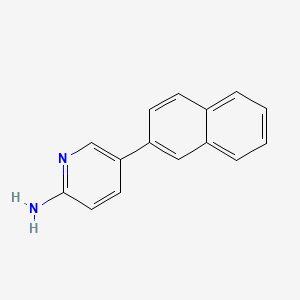
![3-Fluoro-2-[(phenylmethyl)oxy]benzoic acid](/img/structure/B6328990.png)
